![molecular formula C8H9NS B2366975 4-methyl-6H,7H-thieno[3,2-c]pyridine CAS No. 30433-99-9](/img/structure/B2366975.png)

4-methyl-6H,7H-thieno[3,2-c]pyridine

Vue d'ensemble

Description

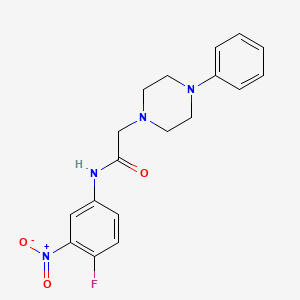

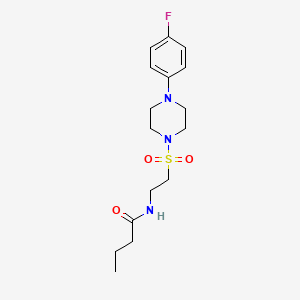

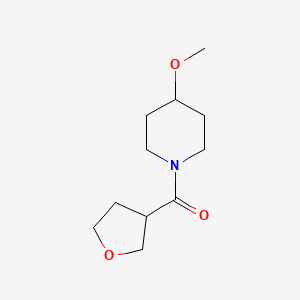

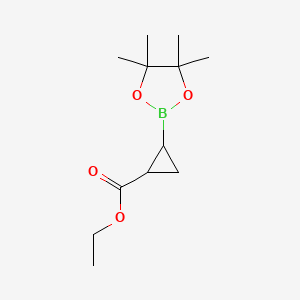

4-methyl-6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H9NS and a molecular weight of 151.232 g/mol This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, making it a member of the thienopyridine family

Méthodes De Préparation

The synthesis of 4-methyl-6H,7H-thieno[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thienopyridine derivatives . Another approach involves the use of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

4-methyl-6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

In medicinal chemistry, it serves as a scaffold for the development of novel antitubulin agents, which have shown promising antiproliferative activity against cancer cell lines . Additionally, this compound has been investigated for its potential as a P2X7 receptor antagonist, which could have implications in the treatment of neuroinflammatory disorders . In materials science, it is used as a building block for the synthesis of advanced materials with unique electronic properties .

Mécanisme D'action

The mechanism of action of 4-methyl-6H,7H-thieno[3,2-c]pyridine varies depending on its application. As an antitubulin agent, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . As a P2X7 receptor antagonist, it blocks the activation of the P2X7 ion channel, thereby reducing the production of proinflammatory cytokines and mitigating neuroinflammation . The molecular targets and pathways involved in these mechanisms are specific to the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-methyl-6H,7H-thieno[3,2-c]pyridine can be compared with other similar compounds, such as 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene . These compounds share a similar fused ring system but differ in their substituents and specific ring structures. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds. Other similar compounds include thioxopyrimidines and their condensed analogs, which also exhibit diverse biological activities .

Propriétés

IUPAC Name |

4-methyl-6,7-dihydrothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVBACFEOQYFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)

![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)

![Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2366910.png)